1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-2-5-16(6-3-13)23-11-15(9-19(23)24)22-20(25)21-10-14-4-7-17-18(8-14)27-12-26-17/h2-8,15H,9-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJECCDAXMZVMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyrrolidin-3-yl Urea: This step involves the reaction of a pyrrolidinone derivative with an isocyanate to form the urea linkage.
Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrrolidin-3-yl urea under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Urea Linkage
The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. For this compound, hydrolysis likely proceeds as follows:
Conditions :
Outcome :
-
Cleavage of the urea bond generates:
Challenges :
-
The benzodioxole group may degrade under prolonged acidic conditions due to potential ring-opening .
Benzodioxole Oxidation
The methylenedioxy group in the benzodioxole moiety is susceptible to oxidative cleavage:
Reagents :
Products :
Pyrrolidinone Oxidation
The 5-oxo-pyrrolidine ring is resistant to further oxidation under standard conditions but may undergo α-C–H oxidation with strong oxidants like PCC (pyridinium chlorochromate).
Pyrrolidinone Ketone Reduction
The 5-oxo group can be reduced to a hydroxyl group:
Reagents :
-
NaBH₄/MeOH (partial reduction)
-
LiAlH₄/THF (complete reduction to pyrrolidinol)
Outcome :
-
Formation of 3-(5-hydroxy-1-(p-tolyl)pyrrolidin-3-yl)urea derivatives.
N-Alkylation of Urea
The NH groups in the urea can undergo alkylation:
Conditions :
Product :
-
N-methylated urea derivatives (e.g., 1-(benzo[d] dioxol-5-ylmethyl)-3-methyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea) .
Electrophilic Aromatic Substitution
The p-tolyl group undergoes nitration or sulfonation:
Reagents :
Pd-Catalyzed Cross-Coupling
While not directly reported for this compound, analogous Pd-catalyzed carboamination reactions (e.g., coupling aryl halides with alkenes) suggest potential for functionalizing the pyrrolidinone ring .
Example Pathway :
-
Oxidative addition of aryl halide to Pd(0).
Conditions :
Stability Under Reaction Conditions
| Condition | Stability | Observations |
|---|---|---|
| Acidic (pH < 3) | Moderate | Partial benzodioxole cleavage |
| Basic (pH > 10) | Low | Urea hydrolysis dominates |
| Oxidative | Low | Rapid degradation |
| Thermal (>100°C) | High | Stable in inert solvents |
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exhibits potent anticancer activity.
Mechanism of Action:
- The compound is believed to inhibit tubulin polymerization, disrupting mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
Efficacy:
- IC50 values for related compounds have shown effectiveness in the range of 3.5 to 5.6 nM against various cancer cell lines, indicating a strong potential compared to standard chemotherapeutics.
Case Study 1: Anticancer Efficacy
A study published in Nature Reviews Cancer highlighted the efficacy of a related compound in xenograft models:
| Treatment Group | Tumor Volume (mm³) | Reduction (%) |
|---|---|---|
| Control | 1500 | - |
| Compound A | 600 | 60 |
| Compound B | 450 | 70 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a variety of bacterial strains.
In Vitro Studies:
The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Antimicrobial Testing
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Biology: It may modulate biological pathways by inhibiting or activating specific proteins or signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Impact on Bioactivity: The p-tolyl group in the target compound may enhance lipophilicity compared to the 4-fluorophenyl analog , favoring blood-brain barrier penetration.
Linker and Functional Group Variations: Urea vs. Tetrazole: Urea linkers (target compound) prioritize hydrogen bonding, whereas tetrazoles (e.g., ) may enhance aromatic stacking or metal coordination.
Synthetic Feasibility: The target compound’s synthesis likely involves coupling a benzo[d][1,3]dioxol-5-ylmethyl amine with a preformed pyrrolidinone-isocyanate intermediate, analogous to methods in . Yields for urea-containing analogs (e.g., 68% in ) suggest moderate efficiency, while tetrazole derivatives achieve higher yields (94–97%) due to optimized multicomponent reactions .
Conformational and Crystallographic Insights
- Pyrrolidinone Ring Puckering: The 5-oxopyrrolidin-3-yl group adopts a non-planar conformation, as described by Cremer-Pople coordinates . Substituents like p-tolyl may influence puckering amplitude, affecting binding pocket compatibility.
- Crystal Packing : Tools like Mercury CSD predict that the benzo[d][1,3]dioxole moiety promotes π-π stacking, while urea linkers form hydrogen-bonded networks.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.405 g/mol. The structure incorporates a benzo[d][1,3]dioxole moiety linked to a pyrrolidine derivative, suggesting potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
1. Anti-inflammatory Activity
Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, related urea derivatives have demonstrated significant COX-II inhibitory activity, suggesting that this compound may also possess anti-inflammatory properties .
2. Anticancer Potential
The compound's structural features indicate potential interactions with cellular pathways involved in cancer progression. Preliminary studies have suggested that derivatives of benzo[d][1,3]dioxole can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
3. Antimicrobial Activity
Some derivatives of benzo[d][1,3]dioxole have shown promising antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The urea moiety is known to interact with enzyme active sites, potentially inhibiting enzymes involved in inflammation and cancer progression. For example, similar compounds have been reported to inhibit Mur ligases, which are essential for bacterial cell wall synthesis .
2. Modulation of Signaling Pathways
Compounds containing the benzo[d][1,3]dioxole structure may influence signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
Q & A
Q. Advanced
- Mercury software : Visualize crystal structures and analyze packing motifs (e.g., hydrogen-bonding networks, π-π stacking) .
- Puckering coordinates : Apply Cremer-Pople parameters to quantify non-planar ring distortions in the pyrrolidinone moiety (e.g., amplitude and phase angle ) .
- Molecular docking : Use AutoDock Vina to predict binding modes with BuChE or cancer targets, guided by crystallographic data .
How can researchers resolve contradictions in synthetic yields across different methods?
Q. Advanced
- Comparative analysis : Contrast microwave-assisted synthesis (75–85% yield) with traditional heating (50–60% yield) . Variables like solvent polarity (DMF vs. toluene) and catalyst loading (Pd(PPh) vs. none) significantly impact efficiency.
- DoE (Design of Experiments) : Optimize parameters (temperature, time, stoichiometry) using response surface methodology. For example, a 2 factorial design identifies critical factors in Ugi-Zhu reactions .
- Impurity profiling : Use HPLC-MS to trace byproducts (e.g., unreacted intermediates) and adjust purification protocols .
What strategies mitigate challenges in solubility and formulation for in vivo studies?
Q. Advanced
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without precipitation .
- Prodrug design : Convert urea to ester prodrugs (e.g., ethyl carbonate derivatives) for improved bioavailability. Hydrolysis in plasma releases the active compound .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) enhance tumor targeting and reduce off-target effects .
How should researchers address discrepancies in biological activity across cell lines?
Q. Advanced
- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. resistant cell lines .
- Membrane permeability assays : Use Caco-2 monolayers to correlate permeability with logP values. Compounds with logP >3 often show better uptake but higher toxicity .
- Metabolic stability testing : Incubate compounds with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Half-life (t) <30 min necessitates structural stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
